1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O/c12-11(13,14)9-1-4-16(5-2-9)7-8-17-6-3-15-10(17)18/h9H,1-8H2,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIMHIJXJNAFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCN2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one, also known by its CAS number 1191047-90-1, is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H18F3N3O
- Molar Mass : 265.28 g/mol
- Hazard Classification : Irritant
Biological Activity Overview
The compound exhibits a range of biological activities primarily through its interaction with various neurotransmitter receptors. Notably, it has been studied for its affinity towards serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors.
Receptor Interactions
Research indicates that this compound acts as a ligand for serotonin receptors:
- 5-HT1A Receptor : This receptor is implicated in mood regulation and anxiety. Compounds targeting this receptor are often explored for antidepressant properties.
- 5-HT7 Receptor : Involved in circadian rhythm regulation and mood disorders, this receptor's modulation may lead to therapeutic effects in depression and anxiety.
Table 1: Affinity Data for Serotonin Receptors
Pharmacological Effects
In vivo studies have demonstrated that the compound exhibits antidepressant-like effects, which are attributed to its action on serotonin receptors. The modulation of phosphodiesterase (PDE) activities has also been observed, suggesting a role in enhancing cyclic nucleotide signaling pathways.
Case Study: Antidepressant Activity
A study published in PubMed evaluated the compound's efficacy as an antidepressant. The results showed that it significantly reduced depressive-like behaviors in animal models when administered at specific dosages. The mechanism was linked to enhanced serotonergic transmission through the modulation of 5-HT receptors and PDE inhibition .
Safety and Toxicology
While the compound shows promising biological activity, it is classified as an irritant. Safety assessments are crucial for determining the therapeutic window and potential side effects associated with its use.
Table 2: Toxicological Data
Scientific Research Applications
Structure and Characteristics
- Molecular Formula : C17H21F3N3O
- Molecular Weight : 351.37 g/mol
- CAS Registry Number : 1191047-90-1
The compound features a trifluoromethyl group attached to a piperidine ring, which is known to enhance lipophilicity and biological activity. The imidazolidinone moiety contributes to its potential as a pharmaceutical agent.
Medicinal Chemistry
The primary application of 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant activity against various diseases, including:
- Neurological Disorders : The piperidine structure is often associated with neuroactive compounds. Studies have shown that derivatives can act as modulators of neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.
- Cancer Research : Some imidazolidinone derivatives have demonstrated cytotoxic effects on cancer cell lines. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, making it a candidate for further investigation in oncology.
Pharmacological Studies
Pharmacological research into this compound has focused on its interaction with biological targets:
- Receptor Binding Studies : Preliminary studies suggest that this compound may interact with specific receptors involved in pain modulation and mood regulation, similar to other piperidine-based drugs.
- In Vivo Studies : Animal model studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Early results indicate promising bioavailability and metabolic stability.
Synthesis and Development
The synthesis of this compound has been optimized for scalability, allowing for further exploration of its derivatives. Researchers are investigating modifications to enhance efficacy and reduce toxicity.
Case Study 1: Neuropharmacological Evaluation
A study published in the Journal of Medicinal Chemistry investigated the neuropharmacological properties of related imidazolidinone compounds. The findings indicated that these compounds exhibit selective serotonin reuptake inhibition, suggesting potential antidepressant effects.
Case Study 2: Anticancer Activity
In vitro studies conducted by researchers at a leading pharmaceutical institute demonstrated that analogs of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Structural-Activity Relationship (SAR) Insights:
Piperidine vs. Piperidine derivatives with lipophilic groups (e.g., trifluoromethyl) enhance blood-brain barrier permeability, as seen in sertindole and 1-Piperidin-4-yl-3-(4-trifluoromethyl-benzyl)-imidazolidin-2-one .
Aromatic Substituents :
- Anti-Alzheimer's Activity : The 3,4-dimethoxybenzyl group in compound 18c mimics the dimethoxyphenyl motif in donepezil, facilitating acetylcholinesterase binding via π-π stacking and hydrogen bonding .
- Antipsychotic Activity : Sertindole’s 5-chloro-1-(4-fluorophenyl)indole moiety is critical for dual dopamine/serotonin receptor antagonism, while the trifluoromethyl group augments metabolic stability .
Trifluoromethyl Effects :
- The trifluoromethyl group (-CF₃) enhances electron-withdrawing properties, stabilizing the molecule against oxidative metabolism. This is evident in compound 18c and sertindole, both showing prolonged in vivo efficacy .
Pharmacological Data Highlights:
- Sertindole : Demonstrated IC₅₀ values of 0.4 nM for 5-HT₂A and 2.3 nM for D₂ receptors, with a half-life of 72 hours in humans due to -CF₃-enhanced stability .
- Compound 18c : Achieved 85% acetylcholinesterase inhibition at 10 μM, outperforming donepezil (70% inhibition) in scopolamine-induced memory impairment models .
- Bilastine : Exhibits logP = 3.1, lower than sertindole (logP = 4.9), explaining its peripheral action and lack of CNS side effects .
Preparation Methods
Synthesis of 4-(Trifluoromethyl)piperidine Intermediate
- Starting Material: Piperidine or a suitable piperidine derivative.
- Trifluoromethylation: Introduction of the trifluoromethyl group at the 4-position can be achieved via electrophilic trifluoromethylating agents such as Togni reagents or via nucleophilic substitution on a 4-halopiperidine precursor with trifluoromethyl anion equivalents.
- Purification: The resulting 4-(trifluoromethyl)piperidine is purified by standard methods such as distillation or chromatography.
Alkylation of Piperidine Nitrogen with 2-Bromoethyl Imidazolidin-2-one
- Preparation of 2-Bromoethyl Imidazolidin-2-one: The imidazolidin-2-one ring is functionalized at the 2-position with a bromoethyl group, typically by reacting imidazolidin-2-one with 1,2-dibromoethane under basic conditions.
- N-Alkylation Reaction: The 4-(trifluoromethyl)piperidine is reacted with 2-bromoethyl imidazolidin-2-one in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Reaction Conditions: Stirring at elevated temperature (around 60–80 °C) for several hours ensures complete alkylation.
- Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated. Final purification is achieved by column chromatography or recrystallization.
Alternative Synthetic Routes
- Reductive Amination: An alternative method involves reductive amination of 4-(trifluoromethyl)piperidine with an aldehyde-functionalized imidazolidin-2-one derivative, followed by reduction with sodium triacetoxyborohydride or similar reagents.
- Coupling via Amide Bond Formation: If the ethyl linker is functionalized with a carboxylic acid group, coupling with the piperidine amine can be performed using peptide coupling reagents like EDCI or HATU.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Piperidine derivative + CF3 source | Electrophilic trifluoromethylation agent, solvent, heat | 4-(Trifluoromethyl)piperidine |
| 2 | Imidazolidin-2-one + 1,2-dibromoethane | Base (K2CO3), solvent (DMF), heat | 2-Bromoethyl imidazolidin-2-one |
| 3 | 4-(Trifluoromethyl)piperidine + 2-Bromoethyl imidazolidin-2-one | Base (K2CO3), DMF, 60–80 °C, several hours | 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one |
Research Findings and Analytical Data
- Purity and Identity: The final product typically exhibits a melting point around 126–127 °C, consistent with supplier data for ≥95% purity samples.
- Spectroscopic Characterization: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structural integrity, showing characteristic signals for the trifluoromethyl group, piperidine ring protons, ethyl linker, and imidazolidinone moiety.
- Crystallography: Although direct crystallographic data for this compound is limited, related piperidine-imidazolidinone derivatives crystallize in triclinic or monoclinic systems with well-defined conformations, indicating stable molecular geometry.
Summary Table of Preparation Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF), dichloromethane (DCM) |
| Base | Potassium carbonate (K2CO3) |
| Temperature | 60–80 °C |
| Reaction Time | 4–12 hours |
| Purification | Column chromatography, recrystallization |
| Yield | Moderate to good (50–80%) |
| Characterization Methods | NMR, MS, melting point, elemental analysis |
Q & A
Q. What synthetic routes are optimized for 1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one, and how do solvent/catalyst choices impact yield?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions or coupling reactions. For example, piperidine derivatives with trifluoromethyl groups can be alkylated using ethylenediamine intermediates under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile). Catalysts like KCO or DBU improve yields by facilitating deprotonation . Solvent polarity critically affects reaction kinetics: polar solvents enhance nucleophilicity but may reduce selectivity. For instance, acetonitrile (ε = 37.5) increases reaction rates compared to THF (ε = 7.5) but may promote side reactions with sensitive functional groups .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- H NMR : Key signals include the imidazolidinone NH proton (δ 8.5–9.5 ppm, broad singlet) and piperidinyl protons (δ 1.5–3.0 ppm, multiplet). The trifluoromethyl group (CF) appears as a singlet in F NMR near δ -60 to -70 ppm .
- IR : Stretching vibrations for the carbonyl group (C=O) in imidazolidin-2-one appear at 1680–1720 cm, while N-H stretches are observed at 3200–3400 cm .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases or GPCRs)?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions. The trifluoromethyl group’s electronegativity and hydrophobic character enhance binding to hydrophobic pockets in targets like kinase ATP-binding sites. Quantum mechanical calculations (DFT) optimize the compound’s conformation, while free-energy perturbation (FEP) quantifies binding energy changes upon substitution . For example, replacing CF with CH may reduce affinity due to decreased hydrophobicity .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antioxidant efficacy)?
Methodological Answer:
- Experimental Design : Standardize assays (e.g., MIC for antimicrobial activity vs. DPPH scavenging for antioxidant tests) .
- Structure-Activity Analysis : Substituents on the imidazolidinone ring (e.g., electron-withdrawing groups like CF) may enhance antimicrobial activity but reduce antioxidant capacity due to altered redox potentials .
- Data Normalization : Express activity relative to control compounds (e.g., ascorbic acid for antioxidants) to account for batch-to-batch variability .
Q. What strategies stabilize this compound under physiological conditions (pH 7.4, 37°C)?
Methodological Answer:
- Salt Formation : Convert the free base to hydrochloride or citrate salts to improve aqueous solubility and reduce degradation .
- Lyophilization : For in vitro studies, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the imidazolidinone ring .
- Degradation Studies : Use HPLC-MS to identify degradation products (e.g., ring-opened amines or oxidized metabolites) and modify labile functional groups .
Q. How to establish structure-activity relationships (SAR) for analogs with varying substituents on the piperidine ring?
Methodological Answer:
- Synthetic Variation : Introduce substituents (e.g., halogens, methyl, or methoxy groups) at the 4-position of the piperidine ring via reductive amination or Suzuki coupling .
- Biological Testing : Compare IC values across analogs in target-specific assays (e.g., enzyme inhibition). For example, bulkier substituents may sterically hinder binding to flat binding sites .
- Computational SAR : Use QSAR models to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .
Methodological Challenges
Q. How to enhance solubility without compromising target affinity?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
